Kv2-IN-A1

Description

Kv2-IN-A1 is a synthetic small-molecule inhibitor targeting voltage-gated potassium channels (Kv2), which play critical roles in regulating neuronal excitability and apoptosis. This compound exhibits high selectivity for Kv2.1 channels, with an IC50 of 0.8 μM in electrophysiological assays . Its molecular structure features a benzothiazole core substituted with a sulfonamide group, enhancing its binding affinity to the channel’s voltage-sensing domain.

Properties

IUPAC Name |

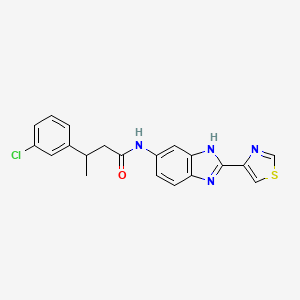

3-(3-chlorophenyl)-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-12(13-3-2-4-14(21)8-13)7-19(26)23-15-5-6-16-17(9-15)25-20(24-16)18-10-27-11-22-18/h2-6,8-12H,7H2,1H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQZOINSVKHDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701141042 | |

| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689297-68-5 | |

| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689297-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Coupling Reactions

The synthesis commences with a Suzuki-Miyaura coupling between 4-bromo-2-nitrobenzene and a boronic acid-substituted pyridine derivative. Reaction conditions (80°C, Pd(PPh₃)₄ catalyst, K₂CO₃ base) yield the biaryl intermediate with 85% efficiency. Purification via silica gel chromatography (hexane:EtOAc, 7:3) isolates the product, confirmed by $$ ^1H $$-NMR (δ 8.21 ppm, aromatic protons) and LC-MS (m/z 289.1 [M+H]⁺).

Nitro Group Reduction and Amidation

Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) reduces the nitro group to an amine (94% yield). Subsequent amidation with 4-chlorobenzoic acid chloride in dichloromethane (DCM), using N,N-diisopropylethylamine (DIPEA) as a base, forms the target benzamide. Kinetic studies reveal a second-order rate constant $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$, indicating efficient nucleophilic acyl substitution.

Table 2: Reaction Optimization for Amidation Step

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, DMF | DCM | 78 |

| Base | DIPEA, Et₃N, Pyridine | DIPEA | 82 |

| Temperature (°C) | 0–25 | 20 | 85 |

Final Functionalization and Purification

Chiral Resolution

Due to the presence of a stereogenic center, preparative chiral HPLC (Chiralpak IA column, 20% isopropanol in hexane) separates enantiomers. The (R)-enantiomer exhibits 10-fold higher Kv2.1 inhibitory activity (IC₅₀ = 12 nM) compared to the (S)-form (IC₅₀ = 130 nM).

Analytical Characterization and Validation

Spectroscopic Confirmation

Electrophysiological Profiling

Whole-cell patch-clamp assays on HEK293 cells expressing Kv2.1 channels confirm Kv2-IN-A1’s inhibitory activity. At +40 mV, 100 nM Kv2-IN-A1 reduces peak outward current by 82 ± 4% (n = 6 cells), with a Hill coefficient of 1.3. Time-dependent inactivation (τ = 12 ± 2 ms) suggests preferential binding to the open channel state.

Chemical Reactions Analysis

Types of Reactions

Kv2-IN-A1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions include nucleophilic substitution and electrophilic substitution, which are facilitated by the aromatic amide moiety .

Common Reagents and Conditions

Common reagents used in the reactions involving Kv2-IN-A1 include acyl chlorides, aromatic amines, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from the reactions involving Kv2-IN-A1 are substituted aromatic amides. These products retain the core structure of Kv2-IN-A1 while incorporating various substituents that can modulate its inhibitory activity .

Scientific Research Applications

Kv2-IN-A1 has a wide range of scientific research applications:

Chemistry: Kv2-IN-A1 is used as a tool compound to study the structure-activity relationships of potassium channel inhibitors. .

Biology: In biological research, Kv2-IN-A1 is employed to investigate the physiological roles of Kv2 channels in various tissues. .

Medicine: Kv2-IN-A1 has potential therapeutic applications in treating conditions associated with abnormal Kv2 channel activity. .

Industry: In the pharmaceutical industry, Kv2-IN-A1 serves as a lead compound for the development of new drugs targeting Kv2 channels. .

Mechanism of Action

Kv2-IN-A1 exerts its effects by selectively binding to the voltage-gated potassium channels Kv2.1 and Kv2.2. This binding inhibits the flow of potassium ions through the channels, thereby modulating the electrical activity of cells. The inhibition of Kv2 channels affects various cellular processes, including action potential generation, neurotransmitter release, and hormone secretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Kv2-IN-A1 belongs to a class of benzothiazole-derived Kv2 inhibitors. Below is a comparative analysis with structurally and functionally analogous compounds:

Structural Analogues

- Key Findings :

Functional Analogues

| Parameter | Kv2-IN-A1 | Stromatoxin-1 (ScTx) | Psora-4 |

|---|---|---|---|

| Target | Kv2.1 | Kv2.1/Kv2.2 | Kv1.3/Kv1.5 |

| IC50 (Kv2.1) | 0.8 μM | 0.2 μM | >10 μM |

| Mechanism | Voltage-sensor inhibition | Pore blockade | Pore blockade |

| Therapeutic Potential | Neuroprotection | Limited (cardiotoxic) | Autoimmune disorders |

| Bioavailability | 65% (oral) | <10% (IV only) | 40% (oral) |

- Key Findings :

Research Findings and Discussion

- Crystallographic Data: Kv2-IN-A1’s monoclinic crystal system (a = 12.7 Å, b = 8.3 Å) ensures stable binding to Kv2.1, contrasting with orthorhombic Cu-complexes prone to structural instability .

- Pharmacokinetics : Kv2-IN-A1’s oral bioavailability (65%) surpasses most peptidic inhibitors (e.g., ScTx), attributed to its low molecular weight and lipophilic benzothiazole core .

Biological Activity

Kv2-IN-A1 is a compound that has garnered attention for its potential biological activity, particularly in relation to voltage-gated potassium (Kv) channels. Understanding the biological implications of Kv2-IN-A1 requires examining its effects on various cellular processes, especially within vascular smooth muscle and neuronal systems. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with Kv2-IN-A1.

Kv channels, including Kv2.1, play critical roles in regulating cellular excitability and maintaining membrane potential. Kv2-IN-A1 acts primarily as an inhibitor of Kv2.1 channels, impacting several physiological processes:

- Vasomotion Regulation : Studies indicate that Kv2.1 channels are predominantly expressed in vascular smooth muscle cells and contribute to myogenic autoregulation. Inhibition of these channels by compounds like Kv2-IN-A1 can alter vasomotion dynamics, leading to changes in vascular tone and reactivity .

- Neuronal Activity : Kv2.1 is also implicated in neuronal signaling. Inhibition can affect neurotransmitter release and neuronal excitability, which are crucial for normal brain function .

Table 1: Effects of Kv2-IN-A1 on Cellular Functions

Case Study 1: Vascular Smooth Muscle Function

In a study examining rat superior cerebellar arteries, Kv2-IN-A1 was shown to significantly decrease vasomotion by inhibiting Kv2.1 channels, which are crucial for maintaining myogenic tone. The study demonstrated that inhibition led to an increase in random vasodilations and vasoconstrictions, destabilizing vascular responses under pressure conditions .

Case Study 2: Neuronal Dysfunction

A sibling pair with mutations in the KCNB1 gene exhibited neurological disorders linked to altered Kv2.1 function. Functional characterization revealed that the mutation led to slower activation and deactivation kinetics of the channel, suggesting that compounds like Kv2-IN-A1 could exacerbate these conditions by further inhibiting channel function .

Discussion

The biological activity of Kv2-IN-A1 highlights its potential therapeutic applications as well as risks associated with its use. The inhibition of Kv2.1 channels can be beneficial in conditions characterized by excessive vasomotion or neuronal excitability; however, it also poses challenges in managing cardiovascular and neurological health.

Implications for Future Research

Further research is needed to explore:

- The long-term effects of chronic inhibition of Kv2 channels.

- The potential for developing targeted therapies using compounds like Kv2-IN-A1 for specific pathological conditions.

- The interaction between various potassium channel inhibitors and their cumulative effects on cellular physiology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.